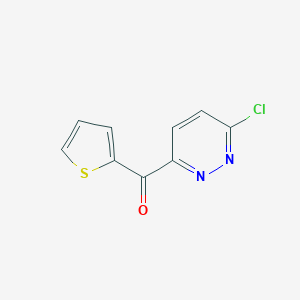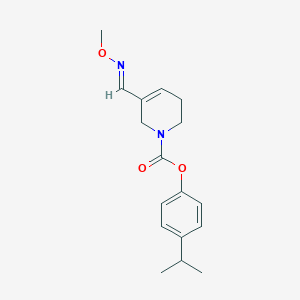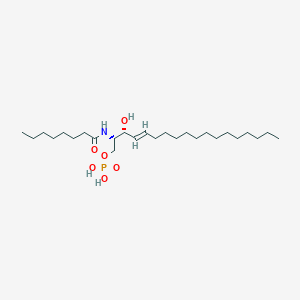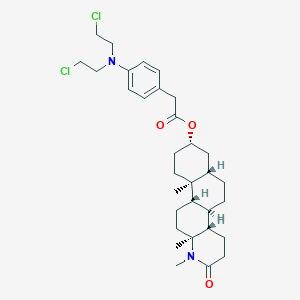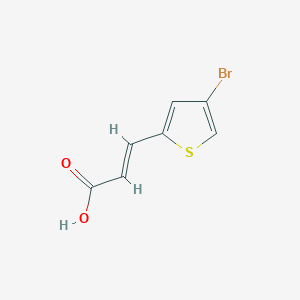![molecular formula C23H30N2O2 B116023 [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate CAS No. 149848-06-6](/img/structure/B116023.png)
[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate, also known as BPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPP belongs to the family of piperazine derivatives and is known to exhibit various biochemical and physiological effects.
作用機序
The exact mechanism of action of [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate is not fully understood. However, it is believed that [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate exerts its effects by modulating the levels of various neurotransmitters such as serotonin and dopamine. [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate has also been shown to interact with various receptors such as 5-HT1A and D2 receptors.
生化学的および生理学的効果
[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate has been shown to exhibit various biochemical and physiological effects. In animal studies, [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate has been shown to reduce anxiety and depression-like behaviors. [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In cancer cells, [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate has been shown to induce apoptosis and inhibit cell proliferation.
実験室実験の利点と制限
[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity yield. [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate is also stable under various conditions and can be stored for long periods of time. However, [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous solutions. [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate is also relatively expensive compared to other compounds.
将来の方向性
There are several future directions for the research on [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate. One of the areas of interest is the development of [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate derivatives with improved pharmacological properties. Another area of interest is the study of [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate in combination with other compounds for its potential synergistic effects. The development of novel drug delivery systems for [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate is also an area of interest. Additionally, the study of [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate in clinical trials for its potential therapeutic applications is an important future direction.
Conclusion:
In conclusion, [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate has been extensively studied for its potential applications in psychiatry, neurology, and oncology. The synthesis of [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate involves the reaction of 1-phenyl-1-propanol with benzylpiperazine in the presence of a catalyst such as sulfuric acid. [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate has several advantages for lab experiments, including its ease of synthesis and stability. However, it also has some limitations, including its water-insolubility and cost. There are several future directions for the research on [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate, including the development of [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate derivatives with improved pharmacological properties and the study of [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate in clinical trials.
合成法
The synthesis of [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate involves the reaction of 1-phenyl-1-propanol with benzylpiperazine in the presence of a catalyst such as sulfuric acid. The resulting intermediate is then converted into [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate by reacting it with propanoic anhydride. The purity and yield of [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate can be improved by using various purification techniques such as recrystallization and column chromatography.
科学的研究の応用
[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate has been extensively studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and oncology. In psychiatry, [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate has been shown to exhibit anxiolytic and antidepressant effects by modulating the levels of neurotransmitters such as serotonin and dopamine. In neurology, [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate has been studied for its potential neuroprotective effects in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In oncology, [3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.
特性
CAS番号 |
149848-06-6 |
|---|---|
製品名 |
[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate |
分子式 |
C23H30N2O2 |
分子量 |
366.5 g/mol |
IUPAC名 |
[3-(4-benzylpiperazin-1-yl)-1-phenylpropyl] propanoate |
InChI |
InChI=1S/C23H30N2O2/c1-2-23(26)27-22(21-11-7-4-8-12-21)13-14-24-15-17-25(18-16-24)19-20-9-5-3-6-10-20/h3-12,22H,2,13-19H2,1H3 |
InChIキー |
ODKAMRRMPFSOHW-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC(CCN1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CCC(=O)OC(CCN1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3 |
同義語 |
[3-(4-benzylpiperazin-1-yl)-1-phenyl-propyl] propanoate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



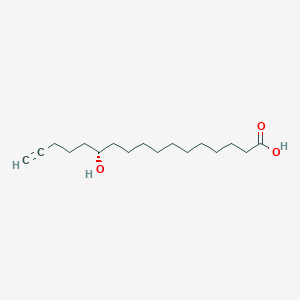
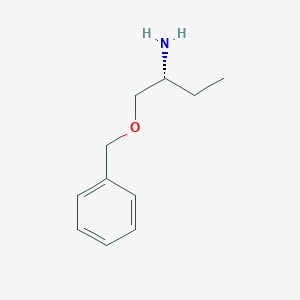
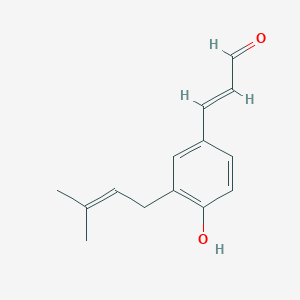
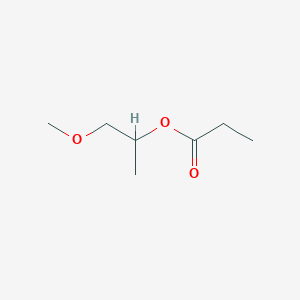
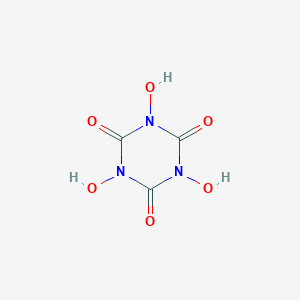
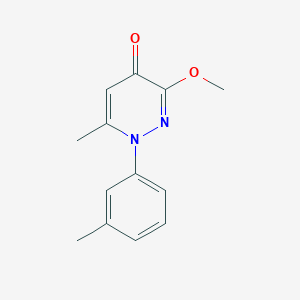
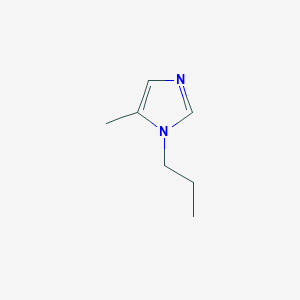
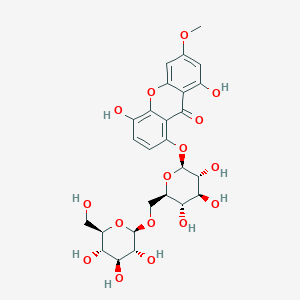
![N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide](/img/structure/B115959.png)
